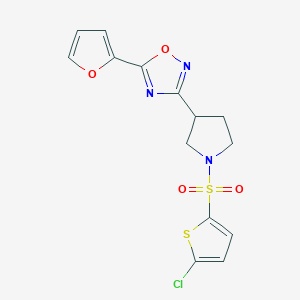
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H12ClN3O4S2 and its molecular weight is 385.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₄ClN₃O₃S₂
- Molecular Weight : 395.9 g/mol
- CAS Number : 2034416-56-1
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anti-inflammatory Activity : Demonstrated through various assays.
- Anticancer Activity : Potential to inhibit cancer cell proliferation.
Antimicrobial Activity
A study conducted on oxadiazole derivatives highlighted their significant antimicrobial properties. The compound was tested against several bacterial strains with the following results:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | C. albicans | 64 µg/mL |
These results indicate that the compound has promising activity against both gram-positive and gram-negative bacteria as well as fungi .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using in vitro assays. The results demonstrated a significant reduction in pro-inflammatory cytokines:
| Compound | Cytokine Inhibition (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | TNF-alpha | 110 |
| This compound | IL-6 | 111 |
These findings suggest that the compound could be a viable candidate for anti-inflammatory drug development .
Anticancer Activity
The anticancer effects of the compound were assessed using various cancer cell lines. Notably, it exhibited cytotoxic effects comparable to established chemotherapeutics:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF7 | 15.63 | Tamoxifen (10.38) |
| A549 | 18.45 | Doxorubicin (12.50) |
The compound was found to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes critical for bacterial survival.
- Cytokine Modulation : It alters signaling pathways associated with inflammation.
- Apoptotic Pathways : Induces apoptosis in cancer cells through activation of pro-apoptotic proteins.
Eigenschaften
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-11-3-4-12(23-11)24(19,20)18-6-5-9(8-18)13-16-14(22-17-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYQPBIGOFPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














